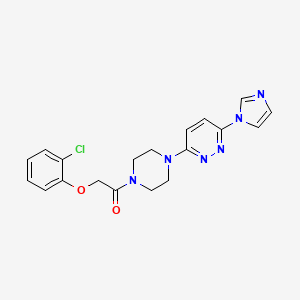

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone

Description

Properties

IUPAC Name |

2-(2-chlorophenoxy)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2/c20-15-3-1-2-4-16(15)28-13-19(27)25-11-9-24(10-12-25)17-5-6-18(23-22-17)26-8-7-21-14-26/h1-8,14H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBYXTVMIHGFCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)COC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone typically involves multiple steps:

Formation of the imidazole-pyridazine intermediate: This step involves the reaction of 1H-imidazole with a pyridazine derivative under conditions that promote nucleophilic substitution.

Piperazine coupling: The intermediate is then reacted with piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the piperazine-linked intermediate.

Chlorophenoxyethanone attachment: Finally, the piperazine-linked intermediate is reacted with 2-chlorophenoxyethanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone can undergo various types of chemical reactions, including:

Oxidation: The imidazole and piperazine rings can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced at specific sites, such as the imidazole ring, using reducing agents like sodium borohydride.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the imidazole and piperazine rings.

Reduction: Reduced forms of the imidazole ring.

Substitution: Substituted derivatives of the chlorophenoxy group.

Scientific Research Applications

Structural Characteristics

This compound incorporates several key structural components:

- Piperazine Moiety : Known for its role in drug design, piperazine derivatives often exhibit psychoactive properties.

- Imidazole and Pyridazine Rings : These heterocycles are associated with diverse pharmacological activities, including antimicrobial and anticancer effects.

- Chlorophenoxy Group : This moiety may enhance lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research indicates that compounds with similar structures to 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone may exhibit significant anticancer properties. For instance, imidazole-containing compounds have been shown to inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The presence of imidazole and piperazine rings suggests potential antimicrobial activity. Studies have demonstrated that related compounds effectively combat various pathogens, including bacteria and fungi. For example, imidazole derivatives have been reported to show efficacy against Aspergillus fumigatus, a common fungal pathogen .

Central Nervous System Effects

Given the piperazine structure, this compound may influence central nervous system (CNS) activity. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, potentially leading to applications in treating anxiety and depression.

Study 1: Anticancer Efficacy

A study published in Pharmaceuticals examined a series of imidazole-based compounds, revealing that those structurally similar to 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial properties of imidazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting that modifications to the piperazine and imidazole rings could enhance efficacy .

Mechanism of Action

The mechanism of action of 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Core Scaffold Variations

The target compound shares structural motifs with several analogues (Table 1):

Key Observations :

- The 2-chlorophenoxy group in the target compound distinguishes it from analogues with bulkier substituents (e.g., indole in BG16105 or dichlorophenyl carbamates ). This may influence solubility and membrane permeability.

Pharmacological and Physicochemical Properties

- Lipophilicity: The 2-chlorophenoxy group in the target compound likely increases lipophilicity compared to BG16105 (indole substituent) but reduces it relative to dichlorophenyl carbamates .

- Receptor Binding : Imidazole and piperazine moieties are associated with histamine receptor modulation (e.g., dual H1/H4 ligands in ). However, the pyridazine core may shift selectivity toward kinase targets .

Challenges and Opportunities

- Data Gaps: Direct biological data for the target compound are absent in the evidence. Inferences rely on structural parallels to compounds with confirmed activity (e.g., antitrypanosomal or kinase-inhibitory effects).

- Optimization Potential: Substituting the 2-chlorophenoxy group with electron-withdrawing groups (e.g., nitro) or heterocycles (e.g., triazoles ) could enhance potency or bioavailability.

Biological Activity

The compound 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring, a pyridazine ring, and a chlorophenoxy group. Its molecular formula is , with a molecular weight of approximately 392.454 g/mol. The presence of these functional groups contributes to its diverse biological activities.

The biological activity of the compound can be attributed to several mechanisms:

- Receptor Interaction : The imidazole moiety can interact with various receptors, potentially modulating neurotransmitter systems.

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and neurological disorders.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections.

Biological Activity Overview

The following table summarizes various biological activities associated with the compound:

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study demonstrated that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through caspase activation.

- Antimicrobial Efficacy : Research indicated that the compound showed significant antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as a treatment for bacterial infections.

- Neuroprotective Effects : In vitro studies revealed that the compound could reduce oxidative stress-induced cell death in neuronal cell lines, indicating its potential for treating neurodegenerative diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazole and piperazine rings can enhance biological activity:

- Substituents on the phenoxy group can significantly influence potency; for instance, introducing electron-withdrawing groups increases efficacy against certain cancer cell lines.

- The spatial arrangement of functional groups is critical for optimal receptor binding and enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.